1-Benzhydrylpiperazine
CAS No.: 841-77-0
Cat. No.: VC21334694
Molecular Formula: C17H20N2
Molecular Weight: 252.35 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 841-77-0 |
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Molecular Formula | C17H20N2 |
Molecular Weight | 252.35 g/mol |
IUPAC Name | 1-benzhydrylpiperazine |
Standard InChI | InChI=1S/C17H20N2/c1-3-7-15(8-4-1)17(16-9-5-2-6-10-16)19-13-11-18-12-14-19/h1-10,17-18H,11-14H2 |
Standard InChI Key | NWVNXDKZIQLBNM-UHFFFAOYSA-N |
SMILES | C1CN(CCN1)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES | C1CN(CCN1)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Appearance | Off-White to Pale Beige Solid |
Melting Point | 89-92°C |
Chemical Structure and Properties
1-Benzhydrylpiperazine consists of a piperazine ring with a benzhydryl (diphenylmethyl) group attached to one of the nitrogen atoms. This structural arrangement provides a unique chemical scaffold with distinct properties that make it valuable in medicinal chemistry applications.
Physical and Chemical Characteristics
The compound is characterized by the following properties:
Property | Value |
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Molecular Formula | C₁₇H₂₀N₂ |
Molecular Weight | 252.36 g/mol |
Physical Appearance | White crystalline solid |
Melting Point | 91-92°C |
CAS Number | 841-77-0 |
MDL Number | MFCD00038379 |
EC Number | 212-667-7 |
The physical characteristics of 1-benzhydrylpiperazine make it suitable for various chemical modifications and applications in laboratory settings . Its solid form at room temperature provides stability during storage and handling, while its chemical structure offers multiple sites for functionalization.
Synthesis Methods
The synthesis of 1-benzhydrylpiperazine and its derivatives has been well-documented in scientific literature. One common method involves the alkylation of piperazine with appropriate benzhydryl halides or related compounds.
A general alkylation procedure described in the literature for 1-benzhydrylpiperazine derivatives includes:
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Dissolving 1-benzhydryl piperazine in acetonitrile
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Adding corresponding bromo-methyl ester (1.1 equivalents) and potassium carbonate (1.7 equivalents) at 0°C
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Heating the reaction mixture under reflux overnight
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Monitoring reaction completion via thin-layer chromatography
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Filtering through Celite and washing with ethyl acetate
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Removing solvents in vacuo and purifying through flash chromatography
This methodology provides a reliable approach to synthesizing various derivatives with modified functional groups, enabling the creation of compounds with targeted biological activities.
Applications in Drug Discovery
1-Benzhydrylpiperazine has emerged as a significant structural component in medicinal chemistry, primarily serving as a scaffold for developing novel therapeutic agents.
Role as an Intermediate
This compound functions as a key intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals. Its versatility stems from its ability to serve as a building block for various biologically active compounds . The presence of a reactive secondary amine group in the piperazine ring allows for easy modification and incorporation into more complex molecular structures.
Structural Advantages
The benzhydryl group provides a hydrophobic moiety that can enhance membrane permeability of drug candidates, while the piperazine ring offers sites for additional functionalization. This combination creates opportunities for developing drugs with improved pharmacokinetic profiles and targeted biological activities.
Biological Activities and Therapeutic Applications
Research has revealed numerous biological activities associated with derivatives of 1-benzhydrylpiperazine, positioning it as a promising scaffold for drug development across multiple therapeutic areas.
Anti-Cancer Properties
Recent studies have demonstrated significant anti-cancer potential for 1-benzhydrylpiperazine derivatives, particularly those designed as histone deacetylase (HDAC) inhibitors. These compounds have shown promising results against breast cancer cell lines.
In one notable study, researchers synthesized a series of 1-benzhydryl-piperazine-based HDAC inhibitors with varying hydrocarbon linkers and hydroxamic acid as the zinc-binding group. Compound 8b exhibited remarkable activity as a non-selective HDAC inhibitor with potent anti-tumor, anti-metastatic, and anti-angiogenic effects when tested at low micromolar concentrations .
Key findings from this research include:
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Selective inhibition of HDAC6 at nanomolar concentrations by certain derivatives (compounds 6b and 9b)
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Effective cytotoxicity against MDA-MB-231 and MCF-7 breast cancer cell lines
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Anti-metastatic properties demonstrated in zebrafish xenograft models
The research suggests that the 1-benzhydrylpiperazine scaffold can be optimized to develop effective anti-cancer agents by modifying the linker length and zinc-binding groups.
Antimicrobial Activities
Another significant application of 1-benzhydrylpiperazine derivatives is in the development of antimicrobial agents. Studies have shown that sulfonamide and benzamide derivatives of this compound exhibit notable antimicrobial properties against both Gram-positive and Gram-negative bacteria.
A series of novel substituted 1-benzhydryl-piperazine sulfonamides (8a–f) and benzamides (9a–h) were evaluated for their antimicrobial activities against various pathogens. Testing was conducted against standard strains of bacteria including:
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Gram-positive bacteria: Staphylococcus aureus ATCC 25953, Staphylococcus epidermis 25212, Bacillus cereus 11778, Bacillus substilis 6051
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Gram-negative bacteria: Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 2853, Proteus vulgaris ATCC 2853, and Salmonella typhi ATCC 9484
Several of the synthesized compounds (8d, 8e, 9c, 9e, 9f, and 9h) demonstrated potent antimicrobial activities comparable to the standard drug streptomycin . These findings highlight the potential of 1-benzhydrylpiperazine derivatives in addressing antimicrobial resistance challenges.
Anti-Tuberculosis Activity
Research has also explored the potential of 1-benzhydrylpiperazine derivatives in combating tuberculosis. A series of novel benzhydryl piperazine-coupled nitrobenzenesulfonamide hybrids were synthesized and tested against the Mycobacterium tuberculosis H37Rv strain.
These compounds demonstrated:
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Excellent antituberculosis activity
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Low cytotoxicity (selectivity index >30)
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Good inhibition activities, particularly with the 2,4-dinitrobenzenesulfonamide group
One notable derivative, 1-Benzhydryl-4-((2,4-dinitrophenyl)sulfonyl)piperazine (7a), was synthesized with a yield of 65% and showed promising biological activity . This research establishes the 1-benzhydrylpiperazine scaffold as a valuable starting point for developing new anti-tuberculosis agents.
Structure-Activity Relationships
Understanding the relationship between chemical structure and biological activity is crucial for optimizing 1-benzhydrylpiperazine derivatives for specific therapeutic applications.
Influence of Linker Chemistry
Studies on HDAC inhibitors have revealed that the linker length significantly impacts biological activity. In one investigation, a seven-carbon-atom linker in a 1-benzhydryl-piperazine derivative produced optimal anti-tumor and anti-metastatic effects . Structure-based molecular modeling was employed to study the influence of linker chemistry on HDAC6 potency, providing valuable insights for future drug design efforts.
Effect of Functional Groups
The biological activity of 1-benzhydrylpiperazine derivatives is also influenced by the nature of attached functional groups:
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Hydroxamic acid groups serve as effective zinc-binding groups in HDAC inhibitors
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Sulfonamide and benzamide functional groups contribute to antimicrobial properties
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Nitrobenzenesulfonamide groups enhance anti-tuberculosis activity
These structure-activity relationships provide guidance for the rational design of new 1-benzhydrylpiperazine derivatives with enhanced potency and selectivity for specific therapeutic targets.
Synthesis and Characterization Techniques
The accurate synthesis and characterization of 1-benzhydrylpiperazine derivatives are essential for developing effective therapeutic agents. Several analytical techniques are commonly employed to confirm the structure and purity of these compounds.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique used to characterize 1-benzhydrylpiperazine derivatives. For example, the following spectroscopic data was reported for 1-Benzhydryl-4-((2,4-dinitrophenyl)sulfonyl)piperazine (7a):
1H NMR (DMSO-d6, 400 MHz): δ 2.37 (4H, brs, 2 × piperazine–CH2), 3.25 (4H, brs, 2 × piperazine–CH2), 4.36 (1H, s, CH), 7.16 (2H, t, J = 7.2, 2 × Ar–H), 7.26 (4H, t, J = 7.5, 4 × Ar–H), 7.37 (4H, d, J = 7.4, 4 × Ar–H), 8.22 (1H, d, J = 8.7, Ar–H), 8.57 (1H, dd, J = 8.7 & 2.1, Ar–H), 9.00 (1H, d, J = 2.0, Ar–H)
High-Resolution Mass Spectrometry (HR-MS) is also commonly used to confirm the molecular weight and formula of synthesized compounds, providing additional verification of successful synthesis.
Future Research Directions
The versatility of the 1-benzhydrylpiperazine scaffold presents numerous opportunities for future research and development in medicinal chemistry.
Optimization of Anti-Cancer Derivatives
Further optimization of 1-benzhydrylpiperazine-based HDAC inhibitors could lead to compounds with enhanced selectivity and potency. Research might focus on:
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Exploring alternative zinc-binding groups
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Optimizing linker length and chemistry
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Investigating combination therapies with established anti-cancer agents
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Developing targeted delivery systems to improve efficacy and reduce side effects
Addressing Antimicrobial Resistance
The promising antimicrobial properties of 1-benzhydrylpiperazine derivatives warrant further investigation to address the global challenge of antimicrobial resistance. Future studies might explore:
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Development of broad-spectrum antimicrobial agents
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Design of compounds targeting specific resistance mechanisms
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Optimization of pharmacokinetic properties to enhance in vivo efficacy
Expanded Therapeutic Applications
Given the diverse biological activities already identified, further research could explore additional therapeutic applications of 1-benzhydrylpiperazine derivatives, such as:
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Antiviral properties
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Neurological applications
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Anti-inflammatory activities
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Parasitic disease treatments
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